molecular formula C19H16O4 B3163883 5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid CAS No. 886503-49-7

5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid

Cat. No. B3163883
CAS RN: 886503-49-7
M. Wt: 308.3 g/mol
InChI Key: RLTLLVPPTQCUEW-UHFFFAOYSA-N
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Description

“5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C19H16O4 . It has a molecular weight of 308.33 . The compound is represented by the SMILES notation: C(c1ccccc1)c1ccccc1OCc1ccc(C(O)=O)o1 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a furan ring attached to a carboxylic acid group and a benzylphenoxy group . The InChI notation for the compound is: InChI=1S/C19H16O4/c20-19(21)18-11-10-16(23-18)13-22-17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,21) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 486.0±45.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a complexity of 378, a topological polar surface area of 59.7, and a XLogP3 of 4.3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Biomass Conversion and Polymer Production : A study highlights the importance of furan derivatives, like 5-Hydroxymethylfurfural (HMF), which can be derived from plant biomass. These compounds serve as versatile reagents for producing a wide range of products, including polymers and fuels, potentially replacing non-renewable hydrocarbon sources. This shift could significantly impact the chemical industry's feedstock, marking a transition towards more sustainable sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection : Another study discusses the valorization of sugars from lignocellulosic biomass into furanic compounds, emphasizing the selection of environmentally friendly solvents for their production. This research underlines the importance of green chemistry principles in the efficient and sustainable generation of furanic derivatives, including the use of COSMO-RS for solvent screening, to enhance the production processes while minimizing environmental impact (Esteban, Vorholt, & Leitner, 2020).

Future Directions

The future directions for “5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid” and similar furan-based compounds could involve further exploration of their potential as antimycobacterial agents . Additionally, the development of efficient synthesis methods and the study of their chemical reactions could be areas of future research .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins, often removing the n-terminal methionine from nascent proteins .

Mode of Action

It’s known that similar compounds can remove the n-terminal methionine from nascent proteins . This process often occurs when the second residue in the primary sequence is small and uncharged (Met-Ala-, Cys, Gly, Pro, Ser, Thr, or Val). It requires deformylation of the N(alpha)-formylated initiator methionine before it can be hydrolyzed .

Biochemical Pathways

Similar compounds have been shown to affect protein synthesis by removing the n-terminal methionine from nascent proteins . This could potentially affect a wide range of biochemical pathways, as it could alter the function of the proteins being synthesized.

Pharmacokinetics

The compound’s molecular weight (30833) and molecular formula (C19 H16 O4) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to affect protein synthesis by removing the n-terminal methionine from nascent proteins . This could potentially alter the function of these proteins, leading to a wide range of cellular effects.

properties

IUPAC Name

5-[(2-benzylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-19(21)18-11-10-16(23-18)13-22-17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLLVPPTQCUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193004
Record name 5-[[2-(Phenylmethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886503-49-7
Record name 5-[[2-(Phenylmethyl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2-(Phenylmethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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